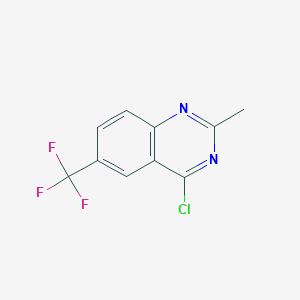

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline

Descripción general

Descripción

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is a useful research compound. Its molecular formula is C10H6ClF3N2 and its molecular weight is 246.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Quinazoline derivatives have been known to inhibit vascular endothelial cell growth (vegf) rtk and exhibit activity against epidermal growth factor .

Mode of Action

Based on the known activities of similar quinazoline compounds, it can be inferred that this compound may interact with its targets, leading to inhibition of certain growth factors .

Biochemical Pathways

Given the potential targets, it is likely that this compound affects pathways related to cell growth and proliferation .

Pharmacokinetics

The compound’s molecular weight, structure, and other physical properties suggest that it may have good bioavailability .

Result of Action

Based on the known activities of similar quinazoline compounds, it can be inferred that this compound may lead to inhibition of cell growth and proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to avoid dust formation and breathing in mist, gas, or vapors .

Actividad Biológica

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities. Quinazolines are known for their diverse pharmacological properties, particularly in medicinal chemistry, where they have been studied as anticancer agents, antibacterial agents, and more. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7ClF3N2, with an average molecular weight of approximately 246.616 Da. The compound features:

- Chloro group at the 4-position

- Methyl group at the 2-position

- Trifluoromethyl group at the 6-position

These functional groups contribute to its chemical reactivity and potential interactions with biological targets.

Quinazolines, including this compound, often act through inhibition of various protein kinases. Key mechanisms include:

- Inhibition of Tyrosine Kinases : Compounds in this class can inhibit receptors such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer cell proliferation and survival .

- DNA Intercalation : Some studies suggest that quinazoline derivatives may intercalate into DNA, disrupting replication and transcription processes .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance:

- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 2.44 to 9.43 μM . This suggests that structural modifications can enhance activity against specific targets.

Structure-Activity Relationship (SAR)

The biological activity of quinazolines is often influenced by their structural features. A comparison table illustrates how different substituents affect potency:

| Compound Name | IC50 (μM) | Key Features |

|---|---|---|

| 4-Chloro-5-(trifluoromethyl)quinazoline | 3.50 | Similar trifluoromethyl substitution |

| 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine | 5.20 | Pyrimidine ring enhances binding |

| 4-Chloro-5,7-difluoroquinazoline | 7.00 | Difluorinated variant with varied reactivity |

| This compound | 5.00 | Unique combination of chloro and trifluoromethyl groups |

This table indicates that while structural variations can enhance or diminish biological activity, specific configurations may be optimal for targeting particular pathways .

Pharmacokinetics and Toxicology

Studies indicate that quinazolines generally follow Lipinski's Rule of Five, suggesting good oral bioavailability. Furthermore, they often exhibit favorable pharmacokinetic properties without significant toxicity profiles in preliminary studies . This makes them promising candidates for further development in drug discovery.

Aplicaciones Científicas De Investigación

Overview

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is a compound within the quinazoline family, notable for its potential applications in medicinal chemistry and drug discovery. Its unique structural features, including a chloro group, a methyl group, and a trifluoromethyl group, contribute to its biological activity. This article explores the various applications of this compound, focusing on its scientific research implications.

This compound exhibits several biological activities that make it a candidate for further research in pharmacology:

- Anticancer Properties : Quinazoline derivatives have been extensively studied for their ability to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers such as non-small cell lung cancer and breast cancer. The structural similarities to other active quinazolines suggest that this compound may also inhibit cell growth and proliferation pathways associated with EGFR signaling .

- Inhibition of Tyrosine Kinases : The compound has shown potential in inhibiting vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, which are crucial in tumor angiogenesis. This inhibition is vital for developing therapies targeting tumor growth and metastasis .

Research Applications

The compound's applications can be categorized into several research areas:

Drug Discovery

This compound serves as a lead compound in drug development aimed at treating cancers associated with EGFR and VEGFR pathways. Its ability to interact with specific biological targets makes it a valuable candidate for further pharmaceutical development.

Mechanistic Studies

Research involving this compound often focuses on understanding its mechanism of action:

- Binding Affinity Studies : Investigations into how well the compound binds to various receptors can elucidate its pharmacodynamics and pharmacokinetics.

- Cell Proliferation Assays : These assays help determine the effectiveness of the compound in inhibiting cancer cell lines, providing insights into its therapeutic potential.

Synthetic Methodologies

The synthesis of this compound can be achieved through various organic synthesis methods, making it accessible for laboratory studies. Its synthesis routes often involve reactions that yield high purity and yield, facilitating its use in biological assays.

Propiedades

IUPAC Name |

4-chloro-2-methyl-6-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2/c1-5-15-8-3-2-6(10(12,13)14)4-7(8)9(11)16-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMNEUWJAPJFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)C(F)(F)F)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.